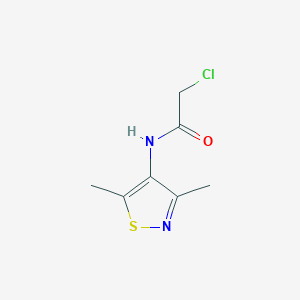silane CAS No. 88261-97-6](/img/structure/B14396589.png)
[1-(Benzenesulfonyl)-2-(tributylstannyl)decyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane: is an organosilicon compound that features a unique combination of benzenesulfonyl, tributylstannyl, and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a decyl alcohol derivative to form the benzenesulfonyl decyl intermediate. This intermediate is then reacted with tributyltin hydride in the presence of a catalyst to introduce the tributylstannyl group. Finally, the trimethylsilyl group is introduced through a reaction with trimethylsilyl chloride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The tributylstannyl group can be reduced to form the corresponding tin-free compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Tin-free compounds.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzenesulfonyl group can act as an electrophile, the tributylstannyl group can participate in radical reactions, and the trimethylsilyl group can be easily substituted. These properties make the compound versatile in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
- 1-(Benzenesulfonyl)-2-(trimethylsilyl)decyltin
- 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane
Uniqueness: The unique combination of benzenesulfonyl, tributylstannyl, and trimethylsilyl groups in 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane) provides it with distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and material science applications.
Eigenschaften
CAS-Nummer |
88261-97-6 |
|---|---|
Molekularformel |
C31H60O2SSiSn |
Molekulargewicht |
643.7 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-2-tributylstannyldecyl]-trimethylsilane |
InChI |
InChI=1S/C19H33O2SSi.3C4H9.Sn/c1-5-6-7-8-9-10-14-17-19(23(2,3)4)22(20,21)18-15-12-11-13-16-18;3*1-3-4-2;/h11-13,15-17,19H,5-10,14H2,1-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
IKPFAKWXUWSLND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


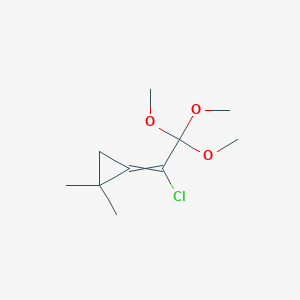
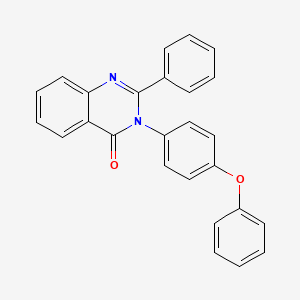
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
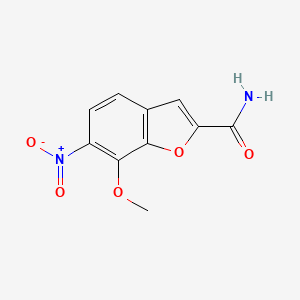
![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
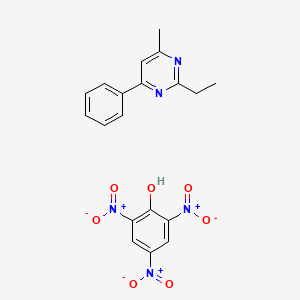


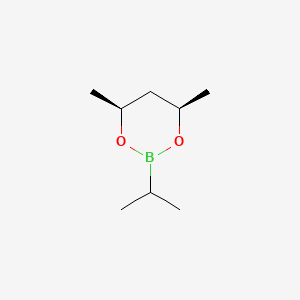
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
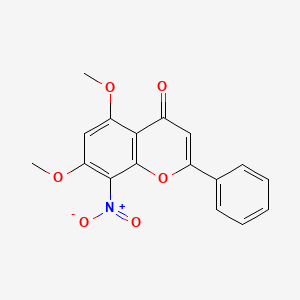
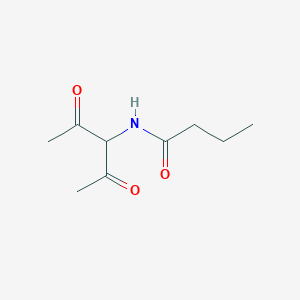
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
